molecular formula C9H4F3N3 B13122459 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-6-carbonitrile

2-(Trifluoromethyl)imidazo[1,2-a]pyridine-6-carbonitrile

Cat. No.: B13122459
M. Wt: 211.14 g/mol
InChI Key: UWMXPLIVDKAUCT-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)imidazo[1,2-a]pyridine-6-carbonitrile is a heterocyclic compound characterized by the presence of an imidazo[1,2-a]pyridine core substituted with a trifluoromethyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-6-carbonitrile typically involves the reaction of 2-aminopyridine with trifluoroacetic acid and a suitable nitrile source under controlled conditions. One common method involves the use of 2,2,2-trifluoroacetaldehyde O-(aryl)oxime as a precursor for trifluoroacetonitrile, which then reacts with pyridinium ylides to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve scalable methods such as continuous flow synthesis or batch processing, ensuring high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The trifluoromethyl and carbonitrile groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-(Trifluoromethyl)imidazo[1,2-a]pyridine-6-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-6-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The imidazo[1,2-a]pyridine core can interact with various enzymes and receptors, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Uniqueness: 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-6-carbonitrile is unique due to the presence of both trifluoromethyl and carbonitrile groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s stability, reactivity, and potential for diverse applications compared to similar compounds .

Properties

Molecular Formula

C9H4F3N3

Molecular Weight

211.14 g/mol

IUPAC Name

2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carbonitrile

InChI

InChI=1S/C9H4F3N3/c10-9(11,12)7-5-15-4-6(3-13)1-2-8(15)14-7/h1-2,4-5H

InChI Key

UWMXPLIVDKAUCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1C#N)C(F)(F)F

Origin of Product

United States

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